N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[(furan-2-yl)methyl]ethanediamide is a complex organic compound featuring both furan and thiophene rings These heterocyclic structures are known for their aromatic properties and are commonly found in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common method is the condensation reaction between furan-2-carbaldehyde and thiophene-3-carbaldehyde with ethanediamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of furan-2,5-dicarboxylic acid and thiophene-2,5-dicarboxylic acid.
Reduction: Formation of dihydrofuran and dihydrothiophene derivatives.
Substitution: Formation of halogenated furan and thiophene derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[(furan-2-yl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N’-(thiophen-2-ylmethyl)ethanediamide
- N-(furan-2-yl)-N’-(thiophen-3-yl)ethanediamide
- N-(furan-2-ylmethyl)-N’-(furan-2-yl)ethanediamide
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[(furan-2-yl)methyl]ethanediamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[2-(furan-2-yl)-2-thiophen-3-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-16(18-9-13-3-1-6-22-13)17(21)19-10-14(12-5-8-24-11-12)15-4-2-7-23-15/h1-8,11,14H,9-10H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNRCPZKTSIARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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